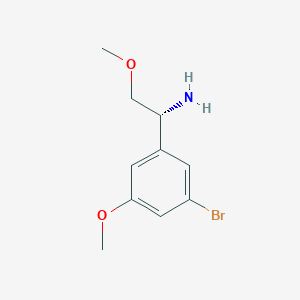
(R)-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is an organic compound that features a bromine atom and methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine typically involves the bromination of a methoxy-substituted phenyl ring followed by the introduction of an ethanamine group. One common synthetic route includes:
Bromination: Starting with 3-methoxyphenol, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated product is then subjected to methoxylation using methanol and a base like sodium hydride or potassium carbonate.
Amination: Finally, the methoxylated bromophenyl compound undergoes amination with an appropriate amine source, such as ethanamine, under reductive amination conditions.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylmethanamine.
Substitution: Formation of 3-hydroxy-5-methoxyphenylmethanamine or 3-amino-5-methoxyphenylmethanamine.
Aplicaciones Científicas De Investigación
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the ethanamine moiety may influence the compound’s overall activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-methoxybenzeneboronic acid
- 3-Bromo-5-(methylsulfonyl)phenol
Uniqueness
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C10H14BrNO2 |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-5-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-13-6-10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
PHLPBLADJDNOLJ-JTQLQIEISA-N |
SMILES isomérico |
COC[C@@H](C1=CC(=CC(=C1)Br)OC)N |
SMILES canónico |
COCC(C1=CC(=CC(=C1)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




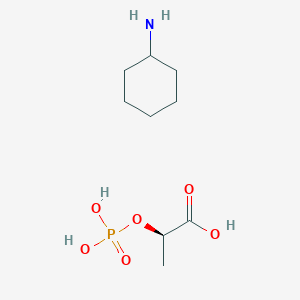
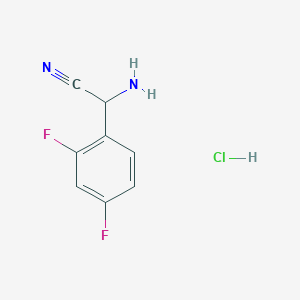
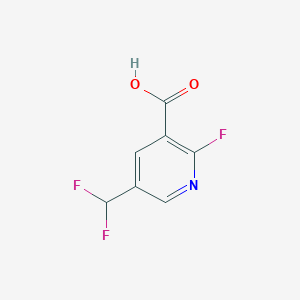

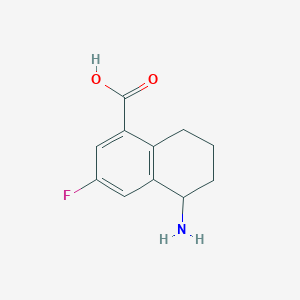
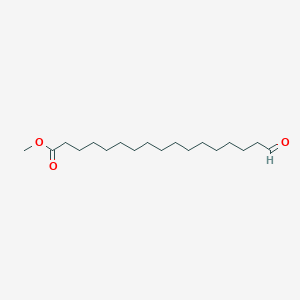
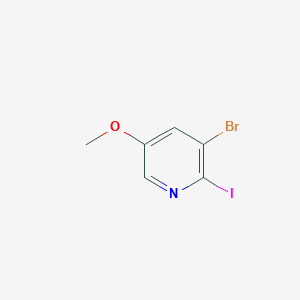
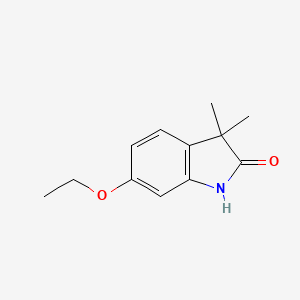
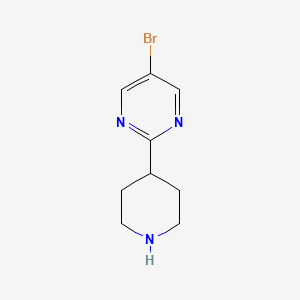
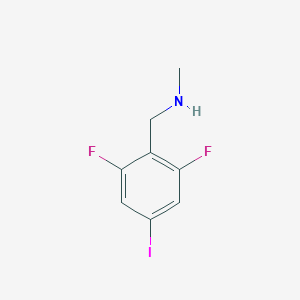
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

